B1580155 L-GLUTAMINE (1,2-13C2)

L-GLUTAMINE (1,2-13C2)

Cat. No.: B1580155
M. Wt: 148.13
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Isotopic Configuration

L-Glutamine (1,2-Carbon-13) possesses a molecular formula of Carbon₅Hydrogen₁₀Nitrogen₂Oxygen₃ with a molecular weight of 148.13 grams per mole. The compound maintains the fundamental structure of natural L-glutamine while incorporating carbon-13 isotopes specifically at the first and second carbon positions of the molecule. The chemical structure features the characteristic amino acid backbone with an alpha-amino group, a carboxyl group, and a distinctive side chain containing an amide group.

The isotopic configuration of L-Glutamine (1,2-Carbon-13) involves the strategic placement of carbon-13 atoms at positions 1 and 2 of the glutamine molecule, represented by the linear formula Hydrogen₂Nitrogen-Carbon(=Oxygen)-(Carbon-Hydrogen₂)₂-¹³Carbon-Hydrogen(Nitrogen-Hydrogen₂)-¹³Carbon(=Oxygen)-Oxygen-Hydrogen. This specific labeling pattern allows researchers to trace the metabolic fate of these particular carbon atoms through various biochemical pathways. The carbon-13 enrichment typically achieves levels of 98% or higher at the designated positions, ensuring high sensitivity and accuracy in metabolic tracing experiments.

The stereochemical configuration maintains the L-form of glutamine, preserving the natural biological activity and cellular uptake characteristics of the amino acid. The isotopic substitution does not significantly alter the chemical behavior of the molecule, allowing it to participate in normal metabolic processes while providing a detectable signature for analytical purposes. The compound exhibits the same alpha-amino acid structure with the characteristic S-configuration at the alpha-carbon, ensuring compatibility with enzymatic systems and metabolic pathways.

Physical and Chemical Properties

L-Glutamine (1,2-Carbon-13) exhibits distinct physical properties that facilitate its use in metabolic research applications. The compound appears as a white crystalline powder with excellent solubility in water, making it suitable for biological systems and cell culture applications. The melting point occurs around 185 degrees Celsius with decomposition, consistent with the thermal stability characteristics of amino acids. The optical activity demonstrates a specific rotation of +33.0 degrees when measured at 25 degrees Celsius in 5 molar hydrochloric acid solution.

The chemical properties of L-Glutamine (1,2-Carbon-13) include a logarithmic partition coefficient of -1.67, indicating high hydrophilicity and favorable distribution in aqueous biological systems. The compound exhibits multiple ionization states with characteristic dissociation constants, including a primary amine group with a dissociation constant around 2.17 at 25 degrees Celsius. The pH of aqueous solutions typically ranges from 5.0 to 6.0 when prepared at 0.1 molar concentration, reflecting the zwitterionic nature of the amino acid.

Property Value Reference
Molecular Weight 148.13 g/mol
Melting Point 185°C (decomposition)
Optical Rotation +33.0° (c=5% in 5M HCl)
Water Solubility 25 mg/mL
pH (0.1M solution) 5.0-6.0
LogP -1.67

The isotopic enrichment characteristics represent critical parameters for analytical applications. Commercial preparations typically achieve carbon-13 enrichment levels exceeding 98% at the designated positions, with some preparations reaching 99% isotopic purity. The isotopic distribution analysis reveals minimal contamination with unlabeled or partially labeled species, ensuring high-quality data in metabolic tracing studies. The compound maintains chemical stability under standard storage conditions when protected from light and moisture.

Historical Development in Metabolic Research

The development of L-Glutamine (1,2-Carbon-13) as a metabolic tracer emerged from the growing need for more sophisticated analytical tools in biochemical research. Early metabolic studies relied primarily on radioisotopes, which presented safety concerns and limited analytical capabilities. The introduction of stable isotope labeling techniques revolutionized the field by providing safer alternatives with enhanced analytical precision.

The specific (1,2-Carbon-13) labeling pattern was strategically designed to address particular research questions in glutamine metabolism. Researchers recognized that glutamine serves as a critical substrate for various metabolic pathways, including the tricarboxylic acid cycle, gluconeogenesis, and lipid synthesis. The positioning of carbon-13 labels at the first and second carbon atoms allows investigators to distinguish between different metabolic routes and quantify flux through specific pathways.

Historical applications of L-Glutamine (1,2-Carbon-13) have demonstrated its utility in human metabolic studies. Research conducted in the late 1990s and early 2000s established protocols for using this tracer in human subjects to investigate splanchnic metabolism and glutamine oxidation. These pioneering studies revealed that approximately 73% of enterally delivered carbon-13 labeled glutamine tracer was recovered as exhaled carbon dioxide, while 58% of intravenously infused tracer underwent similar oxidation.

The compound has proven particularly valuable in cancer metabolism research, where altered glutamine utilization represents a hallmark of malignant transformation. Studies have employed L-Glutamine (1,2-Carbon-13) to investigate metabolic reprogramming in various cancer cell lines and tumor models. The ability to trace glutamine-derived carbon atoms through multiple metabolic pathways has provided insights into cancer cell energetics and potential therapeutic targets.

Comparison with Other Glutamine Isotopomers

L-Glutamine (1,2-Carbon-13) represents one of several isotopically labeled glutamine variants available for metabolic research, each designed for specific analytical applications. The uniformly carbon-13 labeled glutamine (Universal-Carbon-13₅) incorporates carbon-13 isotopes at all five carbon positions, providing comprehensive labeling for broad metabolic analysis. This universal labeling pattern enables researchers to trace glutamine contributions to both oxidative and reductive metabolic pathways simultaneously.

The (5-Carbon-13) glutamine isotopomer labels only the terminal carbon position, offering specific advantages for studying glutaminase activity and glutamate production. This selective labeling allows investigators to monitor the conversion of glutamine to glutamate while minimizing interference from other metabolic processes. Research has demonstrated that (5-Carbon-13) glutamine provides optimal sensitivity for detecting glutaminase flux in tissue systems.

Single-position labeling variants, including (1-Carbon-13) and (3-Carbon-13) glutamine, serve specialized research applications requiring precise positional tracking. The (1-Carbon-13) isotopomer proves particularly useful for investigating tricarboxylic acid cycle activity, as this carbon position undergoes decarboxylation during alpha-ketoglutarate oxidation. Conversely, the carbon-13 label is retained during reductive carboxylation, enabling differentiation between oxidative and reductive metabolic flux.

Isotopomer Labeling Pattern Primary Applications Metabolic Information
L-Glutamine (1,2-¹³C₂) Positions 1,2 Pathway differentiation Oxidative vs reductive flux
L-Glutamine (U-¹³C₅) All positions Comprehensive tracing Total glutamine contribution
L-Glutamine (5-¹³C) Position 5 Glutaminase activity Glutamine to glutamate conversion
L-Glutamine (1-¹³C) Position 1 Tricarboxylic acid cycle Oxidative decarboxylation

The choice between different glutamine isotopomers depends on specific research objectives and analytical requirements. L-Glutamine (1,2-Carbon-13) offers unique advantages for studies requiring discrimination between multiple metabolic pathways while maintaining cost-effectiveness compared to universally labeled variants. The dual labeling pattern provides sufficient information content for sophisticated flux analysis while avoiding the complexity and expense associated with complete isotopic substitution.

Comparative studies have demonstrated that L-Glutamine (1,2-Carbon-13) achieves isotopic steady state in cultured cells within three hours of administration, similar to other glutamine tracers. This rapid equilibration enables acute metabolic studies while minimizing experimental duration and potential artifacts. The compound exhibits excellent cellular uptake characteristics comparable to unlabeled glutamine, ensuring physiologically relevant results in metabolic investigations.

Properties

Molecular Weight

148.13

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolic Tracing Studies

L-Glutamine (1,2-13C2) is extensively used as a tracer in metabolic studies to understand the dynamics of amino acid metabolism in different physiological and pathological conditions.

Case Study: Neuroinflammation and Metabolism

A recent study utilized a 1,2-13C2 glucose tracing approach to assess metabolic alterations in monocytes under neuroinflammatory conditions. The researchers found that the presence of cerebrospinal fluid (CSF) from patients with Alzheimer's disease (AD) affected the conversion rates of glucose-derived metabolites, including L-Glutamine .

Key Findings:

  • Increased Glutamine Levels: Monocytes treated with CSF showed a significant increase in 1,2-13C2-glutamine levels compared to untreated controls.
  • Metabolic Pathway Analysis: The study highlighted the integration of 1,2-13C2-glutamine into key metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle.
Metabolite Control Group CSF-Treated Group p-value
1,2-13C2 GlutamineBelow LOQDetected<0.001
2,3-13C2 PyruvateLowHigh<0.01
1,2-13C2 LactateLowModerate<0.05

Cancer Metabolism Research

L-Glutamine (1,2-13C2) is also pivotal in cancer metabolism research. It helps elucidate how cancer cells utilize glutamine for growth and proliferation.

Case Study: Isotopomer Analysis in Tumors

A comprehensive isotopomer analysis was conducted to explore glutamate and aspartate metabolism in cancer cells using stable isotopes like 1,2-13C2-glutamine. This method allowed researchers to identify complex labeling patterns that are crucial for understanding tumor metabolism .

Key Findings:

  • Enhanced Detection of Isotopomers: The study demonstrated that using LC-MS/MS for isotopomer analysis provides detailed insights into glutamate and aspartate metabolism.
  • Application in Solid Tumors: The method was validated against NMR and found to require significantly less tissue for analysis while yielding comparable results.
Isotopomer Detection Method Sample Size Required
Glutamate C2-C4NMR15 cm dish
Aspartate C2-C3LC-MS/MS0.5 mg

Nutritional Studies

L-Glutamine (1,2-13C2) is utilized in nutritional studies to assess its role in muscle metabolism and recovery.

Case Study: Amino Acid Mixture Ingestion

Research involving the ingestion of an amino acid mixture containing L-Glutamine showed an increase in arterial glutamine concentrations by approximately 20% . This study highlighted the importance of glutamine in muscle recovery and protein synthesis.

Key Findings:

  • Muscle Free Glutamine Concentration: While arterial concentrations increased, muscle free glutamine levels remained stable during amino acid ingestion.
Condition Arterial Glutamine Concentration Muscle Free Glutamine Concentration
Amino Acids AloneIncreased by ~20%Decreased slightly
With GlucoseNo significant changeDecreased from 21.0 to 16.4 mmol/l

Comparison with Similar Compounds

Isotope-Labeled Variants of L-Glutamine

L-Glutamine exists in multiple isotopic forms, each tailored for specific research applications:

Compound Isotopic Label Molecular Formula Key Applications Source
L-Glutamine (1,2-¹³C₂) ¹³C at C1 and C2 C₅¹³C₂H₁₀N₂O₃ TCA cycle, nucleotide metabolism
L-Glutamine (¹³C₅) ¹³C at all five carbons ¹³C₅H₁₀N₂O₃ Full carbon tracing in protein synthesis
L-Glutamine (¹⁵N₂) ¹⁵N at both amine groups C₅H₁₀¹⁵N₂O₃ Nitrogen metabolism, proteomics
L-Glutamine (α-¹⁵N) ¹⁵N at the α-amino group C₅H₁₀¹⁵N₁N₁O₃ Site-specific nitrogen tracking

Key Differences :

  • Spatial Resolution : The (1,2-¹³C₂) label provides targeted insight into the fate of C1 and C2 carbons, unlike the (¹³C₅) variant, which traces all carbons but lacks positional specificity .
  • Metabolic Pathways : (1,2-¹³C₂) is optimal for studies on glycolysis-TCA cycle crosstalk, while (¹⁵N₂) is preferred for ammonia assimilation and urea cycle analysis .

Comparison with Other ¹³C-Labeled Amino Acids

Other amino acids with ¹³C labels serve distinct roles in metabolic research:

Compound Isotopic Label Applications Key Findings Source
Glycine (1,2-¹³C₂) ¹³C at C1 and C2 One-carbon metabolism, serine synthesis Labels methylenetetrahydrofolate pools
Sodium Acetate (1,2-¹³C₂) ¹³C at C1 and C2 Acetyl-CoA tracing, lipid biosynthesis Distinguishes cytosolic vs. mitochondrial acetate use

Contrast with L-Glutamine (1,2-¹³C₂) :

  • Substrate Specificity : Glycine (1,2-¹³C₂) is critical for folate-mediated processes, whereas L-glutamine (1,2-¹³C₂) illuminates anaplerotic reactions replenishing TCA intermediates .
  • Enzymatic Handling : The decarboxylation of glutamine’s C1 differs from acetate’s activation into acetyl-CoA, leading to divergent labeling patterns in downstream metabolites .

Comparison with Non-Amino Acid ¹³C-Labeled Compounds

¹³C-labeled non-amino acid compounds are used in environmental and structural studies:

Compound Isotopic Label Applications Key Findings Source
[1,2-¹³C₂]Glucose ¹³C at C1 and C2 Glycolysis vs. pentose phosphate pathway (PPP) PPP activity reduces ¹³C retention in lactate (m1 vs. m2 labeling)
Perfluoro-n-[1,2-¹³C₂]decanoic acid ¹³C at C1 and C2 Environmental pollutant analysis Serves as an internal standard for LC-MS/MS quantification

Contrast with L-Glutamine (1,2-¹³C₂) :

  • Biological vs. Environmental Use : While [1,2-¹³C₂]glucose resolves metabolic pathway contributions (e.g., PPP vs. glycolysis), L-glutamine (1,2-¹³C₂) focuses on nitrogen-carbon interplay in anabolism .
  • Analytical Role : Perfluoro-¹³C compounds aid in environmental monitoring, unlike L-glutamine (1,2-¹³C₂), which is primarily a biochemical tracer .

Preparation Methods

Esterification of L-Glutamic Acid

  • Starting Material : L-glutamic acid labeled at carbons 1 and 2 with ^13C.
  • Reaction : Esterification of the γ-carboxyl group of L-glutamic acid with methanol (or other lower alkanols such as ethanol, propanol, or butanol) in the presence of an acid catalyst (e.g., anhydrous hydrogen chloride).
  • Conditions : Typically carried out at 10–20°C for several hours (e.g., 5 hours at 20°C).
  • Outcome : Formation of L-glutamic acid γ-methyl ester (or other alkyl esters).

Acidification and Isolation

  • Acidification : The reaction mixture is acidified with aqueous acetic acid (e.g., 4 N solution).
  • Heating : The solution is warmed (e.g., 60°C for 30 minutes) to decompose the dithiocarbamate intermediate, releasing carbon disulfide and yielding free L-glutamine.
  • Crystallization : The solution is cooled to about -5°C, and methanol is added to adjust solvent composition (e.g., to 70% methanol by volume), facilitating crystallization of L-glutamine.
  • Recrystallization : The crude L-glutamine is dissolved rapidly in boiling water, methanol is added, and the solution is cooled to 5°C for 2 hours to obtain pure crystals.

Yield and Purity

  • Yield : Approximately 65% yield of pure L-glutamine based on starting L-glutamic acid.
  • Optical Purity : The product retains the L-(+) optical activity, with no racemization detected.
  • Physical Properties : Melting point around 187°C with decomposition; specific optical rotation [α]_D^20 ≈ +32° (c = 0.3, 1 N HCl).
  • Purity : High purity suitable for use in artificial culture media and medicinal applications.

Preparation of Isotopically Labeled L-Glutamine (1,2-13C2)

The isotopic labeling is introduced by using L-glutamic acid labeled specifically at carbons 1 and 2 with ^13C. The synthetic procedure described above applies equally to the isotopically labeled precursor, ensuring that the ^13C labels are retained in the final L-glutamine product without scrambling or loss.

  • The use of carbon disulfide in the amidation step is critical to prevent racemization and side reactions, which is especially important for maintaining isotopic integrity.
  • The entire process is conducted under mild conditions (low temperature, controlled acidification) to preserve isotopic labels and stereochemistry.

Analytical and Research Findings

  • Isotopic Stability : ^13C-labeled L-glutamine is stable under the described reaction and purification conditions.
  • Mass Spectrometry and NMR : The isotopic enrichment allows for precise tracking in metabolic studies using mass spectrometry and nuclear magnetic resonance (NMR), facilitating research into glutamine metabolism.
  • Minimal Side Products : The carbon disulfide-mediated process minimizes the formation of pyroglutamate and other side products, which can interfere with metabolic tracing.
  • Applications : The labeled compound is used in metabolic flux analysis, hyperpolarized magnetic resonance imaging, and stable isotope tracing in clinical and preclinical research.

Summary Table of Preparation Steps

Step Conditions and Reagents Purpose Notes
Esterification L-glutamic acid (1,2-^13C2), methanol, HCl Formation of γ-methyl ester 10–20°C, 5 hours
Amidation γ-methyl ester, ammonia, carbon disulfide, methanol Formation of glutamine intermediate 0–5°C ammonia saturation, 3–5 days at 20°C
Removal of excess ammonia Reduced pressure, <35°C Prevent decomposition
Acidification 4 N acetic acid, 60°C for 30 min Release free L-glutamine
Crystallization Cooling to -5°C, methanol addition Isolation of L-glutamine crystals
Recrystallization Boiling water, methanol, cooling to 5°C Purification of L-glutamine

Q & A

Basic Research Questions

Q. How should researchers design experiments to track metabolic flux using L-GLUTAMINE (1,2-13C2)?

  • Methodological Answer :

  • Isotopic Tracer Design : Administer L-GLUTAMINE (1,2-13C2) to cell cultures or model organisms under controlled nutrient conditions. Ensure the labeled carbons (C-1 and C-2) are tracked through downstream metabolic pathways (e.g., TCA cycle, glutaminolysis).
  • Sampling Protocol : Collect samples at multiple time points to capture dynamic flux changes. Use quenching methods (e.g., cold methanol) to halt metabolism instantly .
  • Analytical Validation : Pair mass spectrometry (MS) with nuclear magnetic resonance (NMR) to quantify <sup>13</sup>C enrichment and resolve positional isotopomer distributions .

Q. What are the critical considerations for ensuring reproducibility in studies using isotopically labeled glutamine?

  • Methodological Answer :

  • Chemical Documentation : Specify the supplier, purity (>98%), batch number, and storage conditions (e.g., -20°C, desiccated) of L-GLUTAMINE (1,2-13C2) in all publications. Include verification data (e.g., NMR spectra) to confirm isotopic purity .
  • Experimental Controls : Use unlabeled L-glutamine as a negative control and validate tracer incorporation efficiency via internal standards (e.g., <sup>13</sup>C-glucose) .

Q. How can researchers distinguish artifacts from true metabolic activity when using L-GLUTAMINE (1,2-13C2)?

  • Methodological Answer :

  • Background Correction : Measure natural <sup>13</sup>C abundance in unlabeled samples and subtract background signals.
  • Isotopic Dilution Tests : Perform dose-response experiments to confirm linearity in tracer incorporation. Non-linear responses may indicate isotopic exchange or compartmentalization artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported metabolic roles of glutamine when using (1,2-13C2) labeling?

  • Methodological Answer :

  • Context-Specific Analysis : Compare studies across cell types (e.g., cancer vs. normal) and nutrient conditions (e.g., hypoxia vs. normoxia). Glutamine’s role varies with microenvironmental factors .
  • Multi-Omics Integration : Correlate <sup>13</sup>C flux data with transcriptomic/proteomic profiles to identify regulatory nodes (e.g., mTORC1 signaling) that modulate glutamine utilization .
  • Error Source Identification : Re-evaluate assumptions in flux models (e.g., steady-state vs. non-steady-state) and validate using genetic knockouts (e.g., glutaminase inhibitors) .

Q. How can researchers optimize NMR parameters for detecting (1,2-13C2) glutamine in complex biological matrices?

  • Methodological Answer :

  • Pulse Sequence Selection : Use heteronuclear single quantum coherence (HSQC) or 2D <sup>13</sup>C-<sup>1</sup>H correlation spectroscopy to enhance resolution in crowded spectra.
  • Sensitivity Enhancement : Apply dynamic nuclear polarization (DNP) or cryoprobes to amplify signals in low-abundance samples .
  • Spectral Deconvolution : Use software tools (e.g., Chenomx, MNova) to resolve overlapping peaks from co-eluting metabolites .

Q. What experimental frameworks validate the compartmentalization of L-GLUTAMINE (1,2-13C2) in subcellular structures (e.g., mitochondria vs. cytosol)?

  • Methodological Answer :

  • Subcellular Fractionation : Combine differential centrifugation with immunoblotting (e.g., VDAC1 for mitochondria) to isolate compartments. Measure <sup>13</sup>C enrichment in each fraction via LC-MS .
  • Isotope Imaging : Employ nanoscale secondary ion mass spectrometry (NanoSIMS) or fluorescence-assisted isotope tracking (FIT) for spatial resolution .
  • Computational Modeling : Build kinetic models incorporating transport rates (e.g., SLC1A5 glutamine transporters) to predict compartment-specific flux .

Methodological Best Practices

  • Literature Review : Use systematic search strategies (e.g., PubMed, Embase) with keywords like "13C-glutamine AND metabolic flux" to identify primary studies. Apply CASP checklists to critically appraise evidence .
  • Data Reporting : Follow ICMJE guidelines to document reagents, protocols, and statistical methods (e.g., error propagation in flux calculations) .
  • Collaboration : Leverage interdisciplinary teams to integrate isotopic labeling data with computational modeling and omics workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.